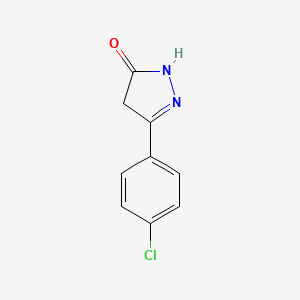

5-(4-Chloro-phenyl)-2,4-dihydro-pyrazol-3-one

Description

BenchChem offers high-quality 5-(4-Chloro-phenyl)-2,4-dihydro-pyrazol-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Chloro-phenyl)-2,4-dihydro-pyrazol-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4-chlorophenyl)-1,4-dihydropyrazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c10-7-3-1-6(2-4-7)8-5-9(13)12-11-8/h1-4H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHTDROBHTXFJCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NNC1=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70406515 | |

| Record name | 5-(4-Chloro-phenyl)-2,4-dihydro-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59719-19-6 | |

| Record name | 5-(4-Chloro-phenyl)-2,4-dihydro-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 5-(4-Chloro-phenyl)-2,4-dihydro-pyrazol-3-one: An In-depth Technical Guide

Introduction: The Significance of Pyrazolone Scaffolds in Modern Drug Discovery

Pyrazolone derivatives represent a cornerstone in heterocyclic chemistry, possessing a wide spectrum of pharmacological activities that have led to their use in numerous therapeutic agents.[1][2] Their diverse biological profiles include anti-inflammatory, analgesic, antimicrobial, anticancer, and anticonvulsant properties.[3][4] The specific compound, 5-(4-Chloro-phenyl)-2,4-dihydro-pyrazol-3-one, is of particular interest to researchers in drug development due to the presence of a halogenated phenyl ring, a common feature in many active pharmaceutical ingredients that can enhance binding affinity and metabolic stability. This guide provides a comprehensive, in-depth technical overview of the synthesis of this valuable compound, intended for researchers, scientists, and professionals in the field of drug development. The methodologies described herein are grounded in established chemical principles and supported by authoritative literature, ensuring a reliable and reproducible approach.

Strategic Approach to Synthesis: The Retro-Synthetic Analysis

The most direct and widely adopted method for the synthesis of pyrazolones is the condensation reaction between a β-keto ester and hydrazine or its derivatives.[1][5] This approach, often referred to as the Knorr pyrazole synthesis, offers a robust and versatile route to the pyrazolone core.[1] Our retro-synthetic analysis for 5-(4-Chloro-phenyl)-2,4-dihydro-pyrazol-3-one identifies two key precursors: ethyl 4-chlorobenzoylacetate and hydrazine hydrate.

Target [label="5-(4-Chloro-phenyl)-2,4-dihydro-pyrazol-3-one", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Precursors [label="Ethyl 4-chlorobenzoylacetate + Hydrazine Hydrate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; StartingMaterials [label="4-Chloroacetophenone + Diethyl carbonate", fillcolor="#FBBC05", fontcolor="#202124"];

Target -> Precursors [label="Cyclization"]; Precursors -> StartingMaterials [label="Claisen Condensation"]; }

Retrosynthetic analysis of 5-(4-Chloro-phenyl)-2,4-dihydro-pyrazol-3-one.

Part 1: Synthesis of the Key Intermediate: Ethyl 4-chlorobenzoylacetate

The synthesis of the β-keto ester, ethyl 4-chlorobenzoylacetate, is a critical first step. The Claisen condensation is the most common and efficient method for this transformation, involving the reaction of an ester with a ketone in the presence of a strong base. In this case, 4-chloroacetophenone is reacted with diethyl carbonate using a strong base like sodium ethoxide or sodium hydride.

Reaction Mechanism: The Claisen Condensation

The reaction is initiated by the deprotonation of the α-carbon of 4-chloroacetophenone by a strong base, forming an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of diethyl carbonate. Subsequent elimination of an ethoxide ion yields the desired β-keto ester.

}

Mechanism of Claisen condensation for ethyl 4-chlorobenzoylacetate synthesis.

Experimental Protocol: Synthesis of Ethyl 4-chlorobenzoylacetate

| Parameter | Value |

| Reactants | 4-Chloroacetophenone, Diethyl carbonate, Sodium hydride (60% dispersion in mineral oil) |

| Solvent | Anhydrous Toluene |

| Reaction Temp. | Reflux (approx. 110 °C) |

| Reaction Time | 4-6 hours |

| Work-up | Acidic aqueous work-up (e.g., dilute HCl or acetic acid) followed by extraction with ethyl acetate. |

| Purification | Vacuum distillation or column chromatography. |

| Expected Yield | 75-85% |

Step-by-Step Procedure:

-

To a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add sodium hydride (1.2 equivalents) suspended in anhydrous toluene.

-

Slowly add a solution of 4-chloroacetophenone (1 equivalent) in anhydrous toluene to the suspension at room temperature.

-

Add diethyl carbonate (1.5 equivalents) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and cautiously quench with a mixture of ice and dilute hydrochloric acid until the aqueous layer is acidic.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure ethyl 4-chlorobenzoylacetate.[6]

Part 2: Synthesis of 5-(4-Chloro-phenyl)-2,4-dihydro-pyrazol-3-one

The final step in the synthesis is the cyclization of ethyl 4-chlorobenzoylacetate with hydrazine hydrate. This reaction proceeds readily, often with gentle heating, to form the stable pyrazolone ring.

Reaction Mechanism: Pyrazolone Formation

The reaction begins with the nucleophilic attack of one of the nitrogen atoms of hydrazine on the ketone carbonyl of the β-keto ester, forming a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack by the second nitrogen atom on the ester carbonyl. The subsequent cyclization and elimination of ethanol yield the final pyrazolone product.[1] The reaction is often catalyzed by a small amount of acid.[1]

}

Mechanism of pyrazolone formation from a β-keto ester and hydrazine.

Experimental Protocol: Synthesis of 5-(4-Chloro-phenyl)-2,4-dihydro-pyrazol-3-one

| Parameter | Value |

| Reactants | Ethyl 4-chlorobenzoylacetate, Hydrazine hydrate |

| Solvent | Ethanol or Acetic Acid |

| Reaction Temp. | Reflux (approx. 80-120 °C) |

| Reaction Time | 2-4 hours |

| Work-up | Cooling and filtration of the precipitated product. |

| Purification | Recrystallization from ethanol. |

| Expected Yield | 80-95% |

Step-by-Step Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 4-chlorobenzoylacetate (1 equivalent) in ethanol.

-

Add hydrazine hydrate (1.2 equivalents) to the solution. A few drops of glacial acetic acid can be added as a catalyst.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, cool the reaction mixture in an ice bath. The product will precipitate as a solid.

-

Collect the solid by vacuum filtration and wash with cold ethanol.

-

Recrystallize the crude product from ethanol to obtain pure 5-(4-Chloro-phenyl)-2,4-dihydro-pyrazol-3-one as a crystalline solid.

Characterization Data

The synthesized compound should be characterized by standard analytical techniques to confirm its identity and purity.

| Analysis | Expected Results |

| Melting Point | A sharp melting point should be observed. |

| ¹H NMR | Signals corresponding to the aromatic protons, the CH₂ group of the pyrazolone ring, and the NH protons. |

| ¹³C NMR | Resonances for the aromatic carbons, the carbonyl carbon, and the methylene carbon of the pyrazolone ring. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the product (C₉H₇ClN₂O). |

| IR Spectroscopy | Characteristic absorption bands for the C=O (amide) and N-H stretching vibrations. |

Conclusion and Future Perspectives

This guide has detailed a reliable and efficient two-step synthesis of 5-(4-Chloro-phenyl)-2,4-dihydro-pyrazol-3-one, a molecule of significant interest in medicinal chemistry. The presented protocols are based on well-established synthetic transformations and provide a solid foundation for researchers to produce this compound in a laboratory setting. Further derivatization of the pyrazolone core can lead to the discovery of novel compounds with enhanced biological activities, highlighting the importance of this synthetic pathway in the ongoing quest for new therapeutic agents.

References

-

Ragavan, R. V., Kumar, K. M., Vijayakumar, V., Sarveswari, S., Ramaiah, S., Anbarasu, A., ... & Kumari, N. S. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 1-13. [Link]

-

ResearchGate. (2024). Synthesis of pyrazole derivatives 273 by using β‐keto ester, hydrazine,... Scientific Diagram. [Link]

-

Patel, K. D., & Mistry, B. D. (2011). Synthesis of Pyrazolone Derivatives and their Biological Activities. International Journal of ChemTech Research, 3(4), 1845-1850. [Link]

-

Yoon, Y. J., & Yoon, H. (2011). Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C=O) coupling. Chemical Communications, 47(39), 11041-11043. [Link]

-

Atmiya University. (n.d.). Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Atmiya University Repository. [Link]

-

MOLBASE. (n.d.). 5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole. MOLBASE. [Link]

-

ResearchGate. (n.d.). Reactions of β-diketone hydrazones and enamino ketoesters with hydrazine and its derivatives. Scientific Diagram. [Link]

-

El-Gendy, A. M., Medrasi, H. Y., Al-Sheikh, M. A., & Othman, A. A. (2020). Synthesis, some reactions of 3-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-5-(4-methoxyphenyl)furan-2(3H)-one Containing 1-phenyl-3-p-chlorophenyl pyrazole and investigation of their antibacterial, antifungal and anticancer activities. New York Science Journal, 13(5), 77-90. [Link]

- Google Patents. (1998). WO1998008807A1 - SYNTHESIS OF A HYDRAZONE β-KETO ESTER BY THE REACTION WITH A DIAZO ESTER.

-

Al-Awadi, N. A., El-Dusouqui, O. M., Mathew, T., & Macha, M. R. (2001). Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate. Journal of the Chemical Society, Perkin Transactions 2, (8), 1429-1434. [Link]

-

Organic Syntheses. (n.d.). Ethyl benzoylacetate. [Link]

-

Wikipedia. (n.d.). Wharton reaction. [Link]

-

Amerigo Scientific. (n.d.). Ethyl (4-chlorobenzoyl)acetate. [Link]

-

Fesatidou, M., et al. (2021). Novel Dorsomorphin Derivatives: Molecular Modeling, Synthesis, and Bioactivity Evaluation. Molecules, 26(15), 4583. [Link]

-

Molecules. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4723. [Link]

-

Reddy, L. M., et al. (2007). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one. Chemical & Pharmaceutical Bulletin, 55(8), 1205-1208. [Link]

-

ResearchGate. (2001). Pyrazol-3-ones, Part 1: Synthesis and Applications. Advances in Heterocyclic Chemistry, 80, 73-156. [Link]

- Google Patents. (2016).

-

Natural Sciences Publishing. (2021). Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds. Natural Sciences Publishing. [Link]

-

National Institutes of Health. (n.d.). 4-[(4-Chlorophenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one. National Center for Biotechnology Information. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]

- 4. Ethyl 4-chloroacetoacetate synthesis - chemicalbook [chemicalbook.com]

- 5. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ethyl (4-chlorobenzoyl)acetate - Amerigo Scientific [amerigoscientific.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-(4-Chloro-phenyl)-2,4-dihydro-pyrazol-3-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

5-(4-Chloro-phenyl)-2,4-dihydro-pyrazol-3-one and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry and drug discovery. The pyrazolone core is a privileged scaffold, appearing in numerous compounds with a wide range of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties. The substitution of a 4-chlorophenyl group at the 5-position can significantly influence the molecule's electronic and lipophilic character, thereby modulating its pharmacokinetic and pharmacodynamic profiles.

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-(4-Chloro-phenyl)-2,4-dihydro-pyrazol-3-one. As direct experimental data for this specific molecule is not extensively available in the public domain, this guide synthesizes information from closely related structural analogs and established predictive models to offer a robust profile. Furthermore, it details the standardized experimental protocols for the determination of these critical parameters, offering both theoretical grounding and practical insights for researchers in the field. Understanding these properties is paramount for predicting a compound's behavior in biological systems, guiding formulation development, and ultimately, ensuring the successful progression of new chemical entities from the laboratory to clinical applications.

Chemical Identity and Structure

The structural representation and key identifiers for 5-(4-Chloro-phenyl)-2,4-dihydro-pyrazol-3-one are foundational to its study.

-

IUPAC Name: 5-(4-chlorophenyl)-2,4-dihydropyrazol-3-one

-

Synonyms: While various derivatives have specific names, this core structure is often referred to by its IUPAC designation.

-

Molecular Formula: C₉H₇ClN₂O

-

Molecular Weight: 194.62 g/mol [1]

-

Chemical Structure:

Caption: 2D Structure of 5-(4-Chloro-phenyl)-2,4-dihydro-pyrazol-3-one.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of 5-(4-Chloro-phenyl)-2,4-dihydro-pyrazol-3-one, with data derived from closely related analogs and computational predictions where direct experimental values are unavailable.

| Property | Value | Source/Method | Significance in Drug Development |

| Melting Point | 169 °C (for 5-amino analog) | Experimental (for analog)[3] | Indicates purity and stability; influences dissolution rate. |

| Boiling Point | 362.8 °C at 760 mmHg (for 5-amino analog) | Experimental (for analog)[3] | Relates to volatility and purification methods. |

| Solubility | Poor aqueous solubility is expected. Soluble in organic solvents like ethanol, methanol, and chloroform. | Inferred from analogs[4] | Critical for bioavailability and formulation design. |

| pKa | Not experimentally determined. Expected to be weakly acidic due to the pyrazolone ring. | Theoretical | Governs ionization state at physiological pH, affecting absorption and distribution. |

| LogP | 2.1 (calculated for tautomer) | XLogP3[1] | A measure of lipophilicity, predicting membrane permeability and distribution. |

Experimental Protocols for Physicochemical Property Determination

The following section details standardized, field-proven methodologies for the experimental determination of the core physicochemical properties of pyrazolone derivatives.

Melting Point Determination

Causality: The melting point is a fundamental thermal property that provides insights into the purity and lattice energy of a crystalline solid. A sharp melting range is indicative of high purity, while a broad and depressed range suggests the presence of impurities.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point, followed by a slower, more precise measurement (1-2 °C/minute) around the expected range.

-

Observation: The temperatures at which the first drop of liquid appears (onset of melting) and at which the entire solid has transformed into a liquid (completion of melting) are recorded as the melting range.

Caption: Workflow for melting point determination.

Aqueous Solubility Determination

Causality: Aqueous solubility is a critical determinant of a drug's bioavailability. The "gold standard" for determining thermodynamic solubility is the shake-flask method, which ensures that an equilibrium between the solid and dissolved states is achieved.

Methodology: Shake-Flask Method

-

Preparation: An excess amount of the solid compound is added to a known volume of the aqueous medium (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature water bath (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

-

Phase Separation: The suspension is allowed to stand, followed by centrifugation or filtration (using a filter that does not adsorb the compound) to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the compound in the clear, saturated solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

Caption: Workflow for pKa determination by potentiometric titration.

LogP Determination

Causality: The octanol-water partition coefficient (LogP) is the standard measure of a compound's lipophilicity. It is a key predictor of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The HPLC method offers a rapid and reliable alternative to the traditional shake-flask method.

Methodology: Reverse-Phase HPLC Method

-

Standard Selection: A series of standard compounds with known LogP values that span the expected range of the test compound are selected.

-

Chromatographic System: A reverse-phase HPLC column (e.g., C18) is used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).

-

Calibration: The standard compounds are injected, and their retention times (t_R) are recorded. A calibration curve is generated by plotting the logarithm of the capacity factor (log k') against the known LogP values of the standards. The capacity factor is calculated as k' = (t_R - t_0) / t_0, where t_0 is the column dead time.

-

Sample Analysis: The test compound is injected under the same chromatographic conditions, and its retention time is measured.

-

LogP Calculation: The log k' of the test compound is calculated, and its LogP value is determined from the calibration curve.

Caption: Workflow for LogP determination by HPLC.

Conclusion

The physicochemical properties of 5-(4-Chloro-phenyl)-2,4-dihydro-pyrazol-3-one are pivotal to its potential as a pharmacologically active agent. While comprehensive experimental data for this specific molecule remains to be fully elucidated in publicly accessible literature, a robust understanding can be formulated through the analysis of closely related analogs and the application of established predictive models. This technical guide has provided a synthesis of this available information and detailed the standard, validated experimental protocols for the determination of its key physicochemical parameters. For researchers and drug development professionals, the methodologies and insights presented herein offer a foundational framework for the characterization of this and other novel pyrazolone derivatives, facilitating a more rational and efficient path toward the development of new therapeutic agents.

References

-

PubChem Compound Summary for CID 2802444, 5-(4-chlorophenyl)-3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. National Center for Biotechnology Information. [Link]

-

PubChem Compound Summary for CID 5162302, 3-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. National Center for Biotechnology Information. [Link]

-

PubChem Compound Summary for CID 280869, 5-(4-Chlorophenyl)-1,3-diphenylpyrazole. National Center for Biotechnology Information. [Link]

-

PubChem Compound Summary for CID 3125367, 5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. National Center for Biotechnology Information. [Link]

-

PubChem Compound Summary for CID 2834912, 3-(4-chlorophenyl)-5-(2-furyl)-1-phenyl-4,5-dihydro-1H-pyrazole. National Center for Biotechnology Information. [Link]

-

3H-Pyrazol-3-one, 5-(4-chlorophenyl)-2,4-dihydro-2-propyl-. Letopharm Limited. [Link]

-

PubChem Compound Summary for CID 11356026, 1-(4-Chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one. National Center for Biotechnology Information. [Link]

-

Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). [Link]

-

Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Atmiya University. [Link]

-

PubChem Compound Summary for CID 66591, 2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-pyrazol-3-one. National Center for Biotechnology Information. [Link]

-

Synthesis, some reactions of 3-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-5-(4- methoxyphenyl)furan-2(3H). Journal of American Science. [Link]

-

3H-Pyrazol-3-one, 2-(4-chlorophenyl)-2,4-dihydro-5-methyl-4-(2-phenyldiazenyl). U.S. Environmental Protection Agency. [Link]

-

3H-Pyrazol-3-one, 5-[(4-aminophenyl)amino]-2,4-dihydro-2-(2,4,6-trichlorophenyl)-. U.S. Environmental Protection Agency. [Link]

-

3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-. NIST Chemistry WebBook. [Link]

-

Cas 26504-28-9,dithiocarbonic acid S,S'-dibenzyl ester. LookChem. [Link]

-

(PDF) Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. ResearchGate. [Link]

-

Synthesis and properties of some 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-t[5][6][7]riazolo[3,4-b]t[3][5][7]hiadiazoles. Current issues in pharmacy and medicine: science and practice. [Link]

Sources

- 1. 1-(4-Chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one | C9H7ClN2O | CID 11356026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3H-Pyrazol-3-one, 5-(4-chlorophenyl)-2,4-dihydro-2-propyl-| CAS:#181067-63-0 -Letopharm Limited [letopharm.com]

- 3. echemi.com [echemi.com]

- 4. banglajol.info [banglajol.info]

- 5. 5-(4-chlorophenyl)-3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole | C22H19ClN2O | CID 2802444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole | C21H15Cl3N2 | CID 5162302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-(4-Chlorophenyl)-1,3-diphenylpyrazole | C21H15ClN2 | CID 280869 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Crystal Structure Analysis of 5-(4-Chloro-phenyl)-2,4-dihydro-pyrazol-3-one: From Synthesis to Supramolecular Architecture

This guide provides an in-depth exploration of the methodologies and scientific rationale behind the crystal structure analysis of 5-(4-Chloro-phenyl)-2,4-dihydro-pyrazol-3-one. Pyrazolone derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] The precise three-dimensional arrangement of atoms within these molecules, elucidated through single-crystal X-ray crystallography, is paramount for understanding structure-activity relationships (SAR) and driving rational drug design.[1]

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the entire workflow, from initial synthesis and crystallization to advanced structural interpretation and computational correlation.

The Subject Molecule: Synthesis and Tautomeric Considerations

The journey to understanding a crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals.

Synthesis Pathway

5-(4-Chlorophenyl)-2,4-dihydro-pyrazol-3-one (CPP) can be synthesized via a cyclocondensation reaction. A common and effective method involves the reaction of an appropriate chalcone precursor, such as (E)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one, with hydrazine hydrate.[3][4][5] The chalcone itself is typically prepared through a Claisen-Schmidt condensation of 4-chlorobenzaldehyde with an appropriate ketone like acetophenone.[4] Another synthetic route involves the reaction of 2-(piperidin-1-yl)acetamide, p-chlorobenzaldehyde, and hydrazine hydrate.[6]

The Critical Role of Tautomerism

Pyrazolones are characterized by their ability to exist in several prototropic tautomeric forms: the OH, CH, and NH forms (Figure 1).[7] The specific tautomer present in the solid state dictates the molecule's conformation and, crucially, its hydrogen bonding capabilities. The prevalence of a particular tautomer is influenced by substitution patterns and the surrounding chemical environment (e.g., solvent or crystal lattice).[7][8] Determining which tautomeric form is crystallized is a primary objective of the X-ray diffraction analysis.

Caption: Prototropic tautomerism in the pyrazolone core.

Experimental Protocol: Crystallization and Data Acquisition

The quality of the final crystal structure is entirely dependent on the quality of the initial single crystal and the precision of the data collection process.

Protocol for Single Crystal Growth

The definitive method for obtaining diffraction-quality single crystals is through slow, controlled precipitation from a solution.

Objective: To grow a single crystal of 5-(4-Chloro-phenyl)-2,4-dihydro-pyrazol-3-one suitable for X-ray diffraction (typically >0.1 mm in all dimensions, free of cracks and defects).

Methodology: Slow Evaporation

-

Solvent Selection: Dissolve the synthesized and purified compound in a suitable solvent (e.g., ethanol, methanol, or an ethanol/chloroform mixture) to near saturation at room temperature. The ideal solvent is one in which the compound has moderate solubility.

-

Preparation: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial or test tube. This removes any particulate matter that could act as unwanted nucleation sites.

-

Crystallization: Cover the vial with a cap, pierced with a few small holes using a needle. This allows for slow evaporation of the solvent over a period of several days to weeks at a constant temperature.[9]

-

Harvesting: Once suitable block-like or needle-like crystals have formed, carefully harvest them from the mother liquor using a nylon loop.

Single-Crystal X-ray Diffraction (SC-XRD) Workflow

SC-XRD analysis is a multi-stage process that translates the diffraction pattern of a crystal into a detailed 3D model of the molecule.[1]

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

The frames are integrated using software like the Bruker SAINT package.[10] Data is then corrected for absorption effects, and the structure is solved using methods such as dual space, as implemented in programs like SHELXT.[10] The final refinement is carried out using full-matrix, least-squares procedures with software like SHELXL.[10]

Structural Analysis and Interpretation

The refined crystallographic data provides a wealth of information about the molecule's geometry and its interactions within the crystal lattice. While the exact data for the title compound requires a specific CCDC deposition, we can analyze the published data for the closely related derivative, 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one , to illustrate the core principles of the analysis.[9]

Crystallographic Data Summary

A summary of key crystallographic parameters provides a top-level view of the crystal system and the quality of the refined structure.

| Parameter | Value for 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one[9] |

| Chemical Formula | C₁₅H₁₁ClN₂O |

| Molecular Weight | 270.71 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.2593 (4) |

| b (Å) | 12.1848 (4) |

| c (Å) | 9.5498 (3) |

| β (°) | 103.053 (1) |

| Volume (ų) | 1276.31 (7) |

| Z (Molecules/unit cell) | 4 |

| Temperature (K) | 296 |

| R-factor | 0.039 |

Molecular Geometry and Conformation

The analysis of bond lengths, bond angles, and dihedral angles reveals the molecule's precise 3D shape.

-

Planarity: In the example of 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one, the chlorophenyl and phenyl rings are slightly twisted with respect to the central pyrazolone ring, with dihedral angles of 18.23° and 8.35°, respectively.[9] This deviation from full planarity indicates a balance between steric hindrance and electronic conjugation. DFT calculations can be used to find the most stable configuration, often showing that a planar geometry is favored.[6]

-

Bond Lengths: The N-N and C=O bond lengths are critical indicators of the electronic structure and are comparable to those reported for other pyrazolone compounds.[9] For instance, an elongated C=O bond might suggest involvement in strong hydrogen bonding.[11]

Supramolecular Assembly: Intermolecular Interactions

The crystal packing is governed by a network of non-covalent interactions that assemble the individual molecules into a stable 3D lattice.

Caption: Key intermolecular interactions in pyrazolone crystals.

-

Hydrogen Bonding: Weak C-H···O hydrogen bonds are often observed, linking molecules into chains or layers.[9] In pyrazolones with available N-H or O-H groups, stronger N-H···O, O-H···N, or N-H···N hydrogen bonds can form, significantly influencing the crystal packing.[2][12][13]

-

π-Interactions: C-H···π and π-π stacking interactions between the aromatic rings (chlorophenyl and pyrazole) are common and play a crucial role in the cohesion of the crystal structure.[2][11]

Advanced Analysis with Hirshfeld Surfaces

To gain deeper, quantitative insight into the intermolecular contacts, Hirshfeld surface analysis is a powerful computational tool.[10][12][13]

-

Concept: The Hirshfeld surface is a 3D surface that defines the space a molecule occupies in a crystal. It is colored to map and quantify different types of intermolecular contacts.

-

Interpretation:

-

Red spots on the surface indicate close contacts, typically representing strong hydrogen bonds (e.g., O···H, N···H).[10]

-

Blue regions represent contacts that are longer than the van der Waals radii, indicating weaker interactions.

-

White regions show contacts with distances approximately equal to the van der Waals radii.

-

-

Fingerprint Plots: These 2D plots summarize the intermolecular contacts, providing a percentage contribution of each type of interaction (e.g., H···H, C···H, O···H) to the overall crystal packing.[10][14] For many pyrazolone derivatives, H···H contacts are found to be the most significant contributor to the crystal packing.[10][14]

Conclusion

The crystal structure analysis of 5-(4-Chloro-phenyl)-2,4-dihydro-pyrazol-3-one provides indispensable information for the fields of medicinal chemistry and materials science. Through a rigorous workflow encompassing synthesis, high-quality crystal growth, and detailed single-crystal X-ray diffraction, the precise three-dimensional structure, tautomeric state, and supramolecular assembly can be elucidated. This structural knowledge, further enriched by advanced techniques like Hirshfeld surface analysis, allows scientists to understand the fundamental principles governing molecular recognition and crystal packing. This understanding is the bedrock for designing novel pyrazolone derivatives with enhanced therapeutic efficacy and desired physicochemical properties.

References

-

Al-Hourani, B. J., Al-Awaida, W. A., Al-Qtaitat, A. I., Sweidan, K. I., & Kour, A. (2023). Synthesis, X-Ray Diffraction, Spectroscopic Characterization, Hirshfeld Surface Analysis, Molecular Docking Studies, and DFT Calculation of New Pyrazolone Derivatives. Taylor & Francis Group. [Link]

-

Ding, Y.-J., & Zhao, C.-X. (2010). 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one. Acta Crystallographica Section E: Structure Reports Online, 66(4), o709. [Link]

-

Gurbanov, A. V., et al. (2024). Crystal structure of bis{5-(4-chlorophenyl)-3-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-1H-1,2,4-triazol-1-ido}nickel(II) methanol disolvate. IUCrData, 9(11). [Link]

-

Haque, K. M. F., Hossain, M. K., Rashid, M. A., & Rahman, M. S. (2025). Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one. Dhaka University Journal of Pharmaceutical Sciences, 24(2), 219-229. [Link]

-

Liu, E., Li, Z.-Y., Jian, F.-F., & Liang, T. (2019). Crystal structure of 1-(5-(4-chlorophenyl)-3-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one, C17H14N2OFCl. Zeitschrift für Kristallographie - New Crystal Structures, 234(5), 901-903. [Link]

-

Mahapatra, B., et al. (2015). Crystal structure of 4-[(2,4-dichlorophenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one. Acta Crystallographica Section E: Crystallographic Communications, 71(8), o805–o806. [Link]

-

Mohamed, S. K., et al. (2021). Synthetic routes and vibrational analysis of 5-(4-Chlorophenyl) -3H-pyrazol-3-one molecule: Raman, Infrared and DFT calculations. Sultan Qaboos University House of Expertise. [Link]

-

Nawaz, H., et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K. IUCrData, 9(12). [Link]

-

ResearchGate. (2015). X-ray crystallographic comparison of pyrazole subsidiaries. Request PDF. [Link]

-

Stanovnik, B., et al. (2011). reactions and tautomeric behavior of 1-(2-pyridinyl)- 1h-pyrazol-5-ols. HETEROCYCLES, 83(7), 1533. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. banglajol.info [banglajol.info]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl)-1- phenylprop-2-en-1-one | Dhaka University Journal of Pharmaceutical Sciences [banglajol.info]

- 6. squ.elsevierpure.com [squ.elsevierpure.com]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. Crystal structure of 4-[(2,4-dichlorophenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.iucr.org [journals.iucr.org]

- 13. Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandf.figshare.com [tandf.figshare.com]

An In-Depth Technical Guide to the In Vitro Evaluation of 5-(4-Chloro-phenyl)-2,4-dihydro-pyrazol-3-one

Abstract

This guide provides a comprehensive framework for the in vitro evaluation of 5-(4-Chloro-phenyl)-2,4-dihydro-pyrazol-3-one, a member of the pyrazolone class of heterocyclic compounds. Pyrazolone derivatives are of significant interest in drug discovery, demonstrating a wide array of biological activities including anti-inflammatory, antimicrobial, and antitumor effects[1][2]. This document is designed for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols for assessing the compound's cytotoxic, anti-inflammatory, and antimicrobial potential. The narrative emphasizes the scientific rationale behind experimental choices, ensuring that each protocol functions as a self-validating system through the inclusion of appropriate controls. Our objective is to provide a robust methodological foundation to empower researchers to generate accurate, reproducible, and insightful data for this promising compound.

Introduction and Rationale

5-(4-Chloro-phenyl)-2,4-dihydro-pyrazol-3-one belongs to a class of compounds extensively studied for their therapeutic potential[2]. The core pyrazolone structure is a key pharmacophore found in several established drugs. The presence of a 4-chlorophenyl substituent suggests that this particular derivative may exhibit unique biological activities worthy of detailed investigation. Preliminary screening of similar pyrazole derivatives has revealed potential anticancer, anti-inflammatory, and antimicrobial properties[1][3][4].

The initial in vitro evaluation is a critical step in the drug discovery pipeline. It serves to:

-

Identify and Characterize Biological Activity: Determine if the compound has a measurable effect in key therapeutic areas.

-

Establish Potency and Efficacy: Quantify the compound's activity, often expressed as an IC50 (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration).

-

Elucidate Mechanism of Action: Provide initial clues into the molecular pathways through which the compound exerts its effects.

-

Assess Preliminary Safety: Evaluate general cytotoxicity against various cell types to establish a therapeutic window.

This guide outlines a logical, tiered approach to the in vitro screening cascade, beginning with broad cytotoxicity assessments, followed by more specific functional assays targeting inflammation and microbial growth.

The In Vitro Evaluation Workflow

A systematic approach ensures that resources are used efficiently and that data from different assays can be logically correlated. The proposed workflow prioritizes a foundational understanding of the compound's effect on cell viability before proceeding to more complex, mechanism-specific assays.

Caption: High-level workflow for the in vitro evaluation of the target compound.

Foundational Assay: Cytotoxicity Screening

The first step is to understand the compound's effect on cell viability. The MTT assay is a robust, colorimetric method for assessing metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[5][6][7].

Principle of the MTT Assay

The assay relies on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes, present in metabolically active cells, to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product[5][7]. The formazan crystals are then solubilized, and the resulting colored solution is quantified by measuring its absorbance with a spectrophotometer. The amount of formazan produced is directly proportional to the number of viable cells[5].

Detailed Protocol: MTT Assay

This protocol is adapted for adherent cancer cell lines (e.g., MCF-7, DU145, A2058) in a 96-well plate format.

Materials:

-

Target compound, 5-(4-Chloro-phenyl)-2,4-dihydro-pyrazol-3-one, dissolved in DMSO to create a 10 mM stock solution.

-

Human cancer cell lines (e.g., MCF-7 for breast, DU145 for prostate)[8].

-

Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

-

MTT solution: 5 mg/mL in sterile PBS[7].

-

Solubilization solution: DMSO or a 0.01 M HCl solution with 10% SDS.

-

96-well clear, flat-bottom tissue culture plates.

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells. Prepare a cell suspension in complete culture medium.

-

Seed 5,000-10,000 cells per well (100 µL volume) into a 96-well plate.

-

Causality: Seeding density is optimized to ensure cells are in an exponential growth phase during the experiment and do not become over-confluent[5].

-

Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of the target compound in complete culture medium from the 10 mM stock. Typical final concentrations might range from 0.1 µM to 100 µM.

-

Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compound concentrations.

-

Controls are critical for a self-validating system:

-

Vehicle Control: Wells with cells treated with medium containing the same final concentration of DMSO as the highest compound concentration (e.g., 0.5%).

-

Untreated Control: Wells with cells in medium only.

-

Positive Control: Wells treated with a known cytotoxic agent (e.g., Doxorubicin).

-

Blank Control: Wells with medium only (no cells) to measure background absorbance[9].

-

-

Incubate for 24, 48, or 72 hours at 37°C, 5% CO₂.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well[10].

-

Causality: The MTT solution should be prepared in serum-free, phenol red-free medium to avoid interference[5].

-

Incubate for 2-4 hours at 37°C. During this time, look for the formation of purple formazan crystals in living cells.

-

-

Formazan Solubilization:

-

Absorbance Measurement:

Data Analysis and Presentation

-

Correct for Background: Subtract the average absorbance of the blank control wells from all other readings.

-

Calculate Percent Viability:

-

% Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control) * 100

-

-

Determine IC50: Plot the percent viability against the log of the compound concentration. Use a non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Data Summary Table:

| Cell Line | Compound | Incubation Time (h) | IC50 (µM) |

| MCF-7 | 5-(4-Chloro-phenyl)-2,4-dihydro-pyrazol-3-one | 48 | e.g., 15.2 |

| DU145 | 5-(4-Chloro-phenyl)-2,4-dihydro-pyrazol-3-one | 48 | e.g., 21.8 |

| MCF-7 | Doxorubicin (Positive Control) | 48 | e.g., 0.8 |

Target-Specific Assay: Anti-Inflammatory Potential

Many pyrazole derivatives exhibit anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated during inflammation[1]. A fluorometric inhibitor screening assay is a direct and sensitive method to evaluate this specific activity.

Principle of the COX-2 Inhibition Assay

This assay measures the peroxidase activity of COX-2. The enzyme converts arachidonic acid to Prostaglandin G2 (PGG2). A fluorescent probe is then used to detect PGG2, generating a signal that is directly proportional to COX-2 activity. An inhibitor will reduce the rate of fluorescence generation[11].

Detailed Protocol: Fluorometric COX-2 Inhibitor Screening

This protocol is based on commercially available kits (e.g., from Sigma-Aldrich, Cayman Chemical, Assay Genie)[11][12][13].

Materials:

-

Recombinant human COX-2 enzyme.

-

COX Assay Buffer.

-

COX Probe and Cofactor.

-

Arachidonic Acid (substrate).

-

Celecoxib (a known COX-2 inhibitor for positive control).

-

96-well black opaque plates for fluorescence readings.

Procedure:

Caption: Experimental workflow for the COX-2 inhibitor screening assay.

-

Reagent Preparation:

-

Reaction Setup (in a 96-well black plate):

-

Enzyme Control (100% Activity): Add 10 µL of Assay Buffer.

-

Inhibitor Control: Add 10 µL of diluted Celecoxib.

-

Test Wells: Add 10 µL of the diluted target compound.

-

Reaction Mix: Prepare a master mix containing Assay Buffer, COX Probe, and COX Cofactor. Add 80 µL of this mix to all wells[12].

-

Add 10 µL of diluted COX-2 enzyme to all wells except a "no enzyme" blank.

-

-

Incubation and Reaction Initiation:

-

Incubate the plate for 10 minutes at 25°C to allow the inhibitor to bind to the enzyme.

-

Causality: This pre-incubation is important for time-dependent inhibitors and ensures equilibrium is reached before the reaction starts[13].

-

Initiate the reaction by adding 10 µL of Arachidonic Acid solution to all wells, preferably using a multichannel pipette for simultaneous start.

-

-

Fluorescence Measurement:

Data Analysis and Presentation

-

Calculate Reaction Rate: For each well, determine the slope of the linear portion of the fluorescence vs. time plot (ΔRFU/min).

-

Calculate Percent Inhibition:

-

% Inhibition = ((Rate_EnzymeControl - Rate_TestWell) / Rate_EnzymeControl) * 100

-

-

Determine IC50: Plot the percent inhibition against the log of the compound concentration and perform a non-linear regression to find the IC50 value.

Data Summary Table:

| Enzyme | Compound | IC50 (µM) |

| COX-2 | 5-(4-Chloro-phenyl)-2,4-dihydro-pyrazol-3-one | e.g., 5.6 |

| COX-2 | Celecoxib (Positive Control) | e.g., 0.45[11] |

Target-Specific Assay: Antimicrobial Potential

Pyrazolone derivatives have also been reported to possess antibacterial activity[2][3]. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro[14][15][16].

Principle of the MIC Assay

A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. After incubation, the wells are visually inspected for turbidity (bacterial growth). The lowest concentration of the compound that results in no visible growth is the MIC[15][16].

Detailed Protocol: Broth Microdilution MIC Assay

This protocol is based on guidelines from the European Committee on Antimicrobial Susceptibility Testing (EUCAST)[14][16].

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

-

Mueller-Hinton Broth (MHB).

-

Sterile 96-well U-bottom plates.

-

Spectrophotometer (for inoculum standardization).

Procedure:

-

Inoculum Preparation:

-

From a fresh agar plate, pick a single colony and inoculate it into MHB. Incubate overnight at 37°C.

-

Dilute the overnight culture in fresh MHB to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Further dilute this suspension to achieve a final inoculum concentration of ~5 x 10⁵ CFU/mL in the assay wells[15][16].

-

Causality: A standardized inoculum is absolutely critical for reproducibility and comparability of MIC values between experiments and labs[14].

-

-

Compound Dilution in Plate:

-

Add 100 µL of sterile MHB to all wells of a 96-well plate.

-

Add 100 µL of a 2X concentrated stock of the target compound to the first well.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing across the plate. Discard the final 100 µL from the last well. This creates a plate with concentrations from high to low.

-

-

Inoculation and Incubation:

-

Add 100 µL of the standardized bacterial inoculum to each well.

-

Controls are essential:

-

Growth Control: A well containing only MHB and the bacterial inoculum (no compound).

-

Sterility Control: A well containing only MHB (no bacteria or compound).

-

-

Incubate the plate for 16-24 hours at 37°C[16].

-

-

MIC Determination:

-

After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be confirmed by reading the optical density (OD600) on a plate reader[17].

-

Data Analysis and Presentation

The result is reported as a single value for each bacterial strain.

Data Summary Table:

| Bacterial Strain | Compound | MIC (µg/mL) |

| S. aureus ATCC 29213 | 5-(4-Chloro-phenyl)-2,4-dihydro-pyrazol-3-one | e.g., 64 |

| E. coli ATCC 25922 | 5-(4-Chloro-phenyl)-2,4-dihydro-pyrazol-3-one | >128 |

| S. aureus ATCC 29213 | Vancomycin (Positive Control) | e.g., 1 |

Conclusion and Future Directions

This guide provides a structured, multi-faceted approach to the initial in vitro characterization of 5-(4-Chloro-phenyl)-2,4-dihydro-pyrazol-3-one. By systematically evaluating its cytotoxic, anti-inflammatory, and antimicrobial properties, researchers can build a comprehensive biological profile of the compound. Positive results, such as potent and selective activity in the COX-2 assay or a low MIC against a specific bacterial strain, would provide a strong rationale for further investigation. Future studies could include assessing selectivity (e.g., COX-1 vs. COX-2 inhibition), exploring a broader range of cancer cell lines or microbial strains, and ultimately progressing to in vivo models to evaluate efficacy and safety in a whole-organism context.

References

- CLYTE Technologies. (2025-12-24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.

- Kaderabkova, N., et al. (n.d.). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.

- Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test.

- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.

- Benci, K., et al. (2023). Pyrazolone-type compounds (part II): in vitro and in silico evaluation of antioxidant potential; structure–activity relationship. National Institutes of Health.

- Sigma-Aldrich. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric).

- Al-Badran, A. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.

- Abcam. (n.d.). MTT assay protocol.

- Southeast Asian Fisheries Development Center. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria.

- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.

- National Institutes of Health. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.

- MDPI. (n.d.). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs.

- PubMed. (n.d.). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors.

- World Journal of Pharmaceutical Research. (2024). In vitro assays to investigate the anti-inflammatory activity of herbal extracts.

- ResearchGate. (2025). In vitro pharmacological screening methods for anti-inflammatory agents.

- Bakshi, S. (2025). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration.

- Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit.

- Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777).

- BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit.

- International Journal of Pharmaceutical Sciences and Research. (2016). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES.

- World Journal of Pharmaceutical Research. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review.

- Interchim. (n.d.). COX Fluorescent Inhibitor Screening Assay Kit.

- PubMed. (n.d.). Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents.

- MDPI. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives.

- Oriental Journal of Chemistry. (n.d.). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity.

- PubMed Central. (n.d.). Current status of pyrazole and its biological activities.

- Molecules. (2004). Synthesis and Antitumor Activity of 5-trifluoromethyl-2,4-dihydropyrazol-3-one Nucleosides.

- ResearchGate. (2025). Synthesis and preliminary evaluation of brominated 5-methyl-2,4-dihydropyrazol-3-one and its derivatives as cytotoxic agents.

-

ResearchGate. (2025). Hydrazonoyl Chlorides in the Synthesis of Pyrazolo[5,1- c ][5][6][14]Triazole Derivatives and Their Biological Activities. Available from:

Sources

- 1. mdpi.com [mdpi.com]

- 2. orientjchem.org [orientjchem.org]

- 3. ijpsr.com [ijpsr.com]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. clyte.tech [clyte.tech]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. static.igem.wiki [static.igem.wiki]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. assaygenie.com [assaygenie.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. researchgate.net [researchgate.net]

- 15. microbe-investigations.com [microbe-investigations.com]

- 16. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 17. protocols.io [protocols.io]

The Pharmacokinetic Profile of Substituted Pyrazolone Compounds: A Technical Guide

Introduction

The pyrazolone ring system is a foundational scaffold in medicinal chemistry, giving rise to a diverse array of therapeutic agents with applications ranging from analgesia and anti-inflammatory action to neuroprotection.[1][2][3] Since the synthesis of antipyrine in 1883, compounds such as dipyrone, aminopyrine, and the more recent neuroprotective agent edaravone have demonstrated significant clinical utility.[1][2][4] The therapeutic success of any drug candidate, however, is critically dependent not only on its pharmacodynamic properties but also on its pharmacokinetic (PK) profile. This profile, encompassing absorption, distribution, metabolism, and excretion (ADME), dictates the concentration and persistence of the drug at its site of action, thereby governing its efficacy and safety.

This guide provides an in-depth technical overview of the core pharmacokinetic characteristics of substituted pyrazolone compounds. We will explore the key ADME processes, discuss structure-pharmacokinetic relationships (SPR), and detail the essential experimental workflows required for a comprehensive PK assessment. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of pyrazolone-based therapeutics.

Absorption: Bioavailability and Permeability

The journey of an orally administered drug begins with its absorption from the gastrointestinal (GI) tract into systemic circulation. For pyrazolone derivatives, oral administration is a common route, and they generally exhibit rapid and nearly complete absorption.[5][6] For instance, peak plasma concentrations for many pyrazolones are observed within 1 to 1.5 hours post-administration.[4]

Key factors influencing the absorption of substituted pyrazolones include:

-

Aqueous Solubility: The compound must first dissolve in the GI fluid. Substitutions on the pyrazolone core that enhance solubility can improve the dissolution rate, a prerequisite for absorption.

-

Membrane Permeability: After dissolution, the drug must permeate the intestinal epithelium. This process is governed by factors like lipophilicity (LogP/LogD), molecular size, and hydrogen bonding potential. Highly polar substitutions may hinder passive diffusion across the lipid-rich cell membranes.

-

Efflux Transporters: The intestinal epithelium expresses efflux transporters like P-glycoprotein (P-gp), which can actively pump drugs back into the GI lumen, reducing net absorption. It is crucial to determine if a pyrazolone candidate is a substrate for such transporters.[7]

Experimental Workflow: In Vitro Permeability Assessment

A standard method to predict in vivo intestinal absorption is the Caco-2 permeability assay. Caco-2 cells are a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[7][8][9]

Caption: Workflow for Caco-2 Permeability Assay.

Distribution: Where the Drug Goes

Once absorbed, a drug is distributed throughout the body via the bloodstream. The extent of distribution is influenced primarily by two factors:

-

Plasma Protein Binding (PPB): Drugs can bind reversibly to plasma proteins, mainly albumin. Only the unbound (free) fraction of the drug is pharmacologically active and available to distribute into tissues. Pyrazolone derivatives exhibit variable PPB. For example, antipyrine and propyphenazone are minimally bound, whereas edaravone is highly bound (92%), primarily to albumin.[4][10] The nature of substituents can significantly alter PPB; lipophilic groups often increase binding.

-

Tissue Penetration: The ability of a drug to leave the bloodstream and enter tissues is determined by its physicochemical properties. Lipophilic compounds tend to distribute more extensively into tissues, resulting in a larger volume of distribution (Vd).

Experimental Protocol: Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)

The RED method is a common in vitro assay to determine the unbound fraction of a drug in plasma.[11]

Protocol Steps:

-

Preparation: A RED device consists of two chambers separated by a semipermeable membrane (8 kDa MWCO).

-

Loading: Add plasma spiked with the test compound (e.g., 1 µM) to one chamber and phosphate-buffered saline (PBS) to the other.

-

Incubation: Incubate the sealed plate at 37°C on an orbital shaker for 4-6 hours to allow for equilibrium of the unbound drug across the membrane.

-

Sampling: After incubation, take equal volume aliquots from both the plasma and PBS chambers.

-

Analysis: Combine the plasma sample with an equal volume of blank PBS and the PBS sample with an equal volume of blank plasma to ensure matrix matching. Precipitate proteins (e.g., with acetonitrile) and analyze the supernatant from both samples by LC-MS/MS.

-

Calculation: The percentage of unbound drug is calculated as: (Concentration in PBS chamber / Concentration in plasma chamber) * 100.

Metabolism: Biotransformation and Clearance

Metabolism is the body's process of chemically modifying drugs, primarily in the liver, to facilitate their elimination. This is the most critical and complex aspect of pyrazolone pharmacokinetics, as these compounds undergo extensive biotransformation.[4] Unchanged pyrazolones are often excreted in only small quantities.[5][6]

Metabolism typically occurs in two phases:

-

Phase I Reactions: These introduce or expose functional groups (e.g., -OH, -NH2, -SH) via oxidation, reduction, or hydrolysis. For pyrazolones, key Phase I reactions are mediated by cytochrome P450 (CYP) enzymes and include demethylation and hydroxylation.[5][6][12][13] For example, the major metabolic routes for aminopyrine are demethylation and acylation.[5][6]

-

Phase II Reactions: These involve the conjugation of the parent drug or its Phase I metabolite with endogenous molecules like glucuronic acid or sulfate, making them more water-soluble for excretion. Glucuronidation is a major metabolic pathway for many pyrazolones.[5][10][14][15] Edaravone, for instance, is extensively metabolized into inactive sulfate and glucuronide conjugates.[10][14]

The specific metabolic pathway is highly dependent on the substitutions on the pyrazolone ring. Understanding these pathways is crucial for predicting metabolic clearance and the potential for drug-drug interactions (DDIs).

Caption: General Metabolic Pathways for Pyrazolone Compounds.

Excretion: Elimination from the Body

The final step in the pharmacokinetic journey is excretion, where the parent drug and its metabolites are removed from the body. For pyrazolone compounds, the primary route of excretion is via the kidneys into the urine.[10][15] Because they are extensively metabolized, it is the more water-soluble conjugates (glucuronides and sulfates) that are predominantly found in urine, with very little of the unchanged drug being recovered.[10][16]

The rate of elimination is characterized by the elimination half-life (t½), which is the time required for the drug concentration in the plasma to decrease by half. The half-lives of pyrazolone derivatives can vary significantly depending on their structure and resulting metabolic stability, ranging from 1-3 hours for compounds like propyphenazone and aminopyrine to 4.5-6 hours for edaravone.[4][5][6][10]

Structure-Pharmacokinetic Relationships (SPR)

Systematic modification of substituents on the pyrazolone core is a cornerstone of medicinal chemistry used to optimize the ADME profile. While specific relationships are unique to each chemical series, some general principles apply:[17][18][19]

-

Lipophilicity: Increasing lipophilicity (higher LogP) can enhance membrane permeability and absorption but may also increase metabolic clearance (by increasing affinity for CYP enzymes) and plasma protein binding. This often leads to a larger volume of distribution.

-

Polar Surface Area (PSA): Increasing PSA by adding polar groups (e.g., -OH, -COOH) can improve aqueous solubility but may decrease membrane permeability, potentially reducing oral absorption.

-

Metabolic Soft Spots: Certain functional groups are more susceptible to metabolism. For example, N-methyl or O-methyl groups are often targets for CYP-mediated demethylation.[5][6] Replacing or sterically shielding these groups can block a primary metabolic pathway, thereby increasing the drug's half-life and exposure.

Integrated In Vivo Pharmacokinetic Studies

While in vitro assays provide crucial early data, a definitive understanding of a compound's PK profile requires in vivo studies in animal models (e.g., rodents).[20] These studies integrate all ADME processes and provide key parameters necessary for predicting human pharmacokinetics.

Protocol: Single-Dose Pharmacokinetic Study in Rodents

Objective: To determine the plasma concentration-time profile and calculate key PK parameters after a single dose.

-

Animal Model: Select an appropriate rodent species (e.g., Sprague-Dawley rats). Animals are typically fasted overnight.[21]

-

Dose Formulation & Administration: Prepare the test compound in a suitable vehicle (e.g., saline with 5% DMSO and 10% Solutol). Administer the dose via the intended clinical route (e.g., oral gavage, intravenous injection).

-

Blood Sampling: Collect serial blood samples (approx. 100-200 µL) from a cannulated vessel (e.g., jugular vein) at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours). Plasma is harvested by centrifugation.

-

Bioanalysis: Quantify the concentration of the parent drug in plasma samples using a validated LC-MS/MS method. Method validation should adhere to regulatory guidelines, ensuring accuracy, precision, and stability.[22][23][24]

-

Pharmacokinetic Analysis: Plot the plasma concentration versus time data. Use non-compartmental analysis (NCA) software to calculate key PK parameters.

Data Presentation: Key Pharmacokinetic Parameters

Summarizing data in a clear, tabular format is essential for comparing compounds and making informed decisions.

| Parameter | Description | Oral (PO) | Intravenous (IV) |

| Cmax | Maximum observed plasma concentration | Compound-dependent | Compound-dependent |

| Tmax | Time to reach Cmax | ~0.5 - 1.5 hours | End of infusion |

| AUC | Area Under the Curve (total drug exposure) | Calculated | Calculated |

| t½ | Elimination half-life | ~2 - 7 hours | ~2 - 7 hours |

| CL | Clearance (volume of plasma cleared of drug per unit time) | N/A | Calculated |

| Vd | Volume of distribution | N/A | Calculated |

| F (%) | Absolute Bioavailability | (AUCPO / AUCIV) * 100 | N/A |

Note: The values provided are representative ranges for pyrazolone-type compounds and will vary significantly based on the specific molecule.[4][5][10][25]

Conclusion

The pharmacokinetic profile of substituted pyrazolone compounds is a multifaceted subject governed by the interplay of their physicochemical properties and the body's physiological processes. These compounds generally exhibit good oral absorption but are subject to extensive metabolism, which is the primary driver of their clearance and duration of action. A thorough understanding of the ADME properties, achieved through a strategic combination of in vitro and in vivo studies, is paramount for the successful development of novel pyrazolone-based therapeutics. By elucidating structure-pharmacokinetic relationships, drug development teams can rationally design molecules with optimized exposure profiles, enhancing the probability of clinical success.

References

-

Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]

-

Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models. (2020). Journal of Controlled Release. [Link]

-

M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (2022). U.S. Food and Drug Administration. [Link]

-

Draft Guidance for Industry on Bioanalytical Method Validation; Availability. (2013). Federal Register. [Link]

-

FDA issues final guidance on bioanalytical method validation. (2018). The Pharma Letter. [Link]

-

Bioanalytical Method Validation. (2001). U.S. Food and Drug Administration. [Link]

-

Volz, M., & Kellner, H. M. (1980). Kinetics and Metabolism of Pyrazolones (Propyphenazone, Aminopyrine and Dipyrone). British Journal of Clinical Pharmacology. [Link]

-

Volz, M., & Kellner, H. M. (1980). Kinetics and metabolism of pyrazolones (propyphenazone, aminopyrine and dipyrone). British Journal of Clinical Pharmacology. [Link]

-

Clinical Pharmacology and Biopharmaceutics Review - Radicava (edaravone). (2017). U.S. Food and Drug Administration. [Link]

-

Brooks, T., & Pather, S. (2017). Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis. P & T : a peer-reviewed journal for formulary management. [Link]

-

Levy, M., Zylber-Katz, E., & Rosenkranz, B. (1995). Pyrazolone derivatives. Clinical Pharmacokinetics. [Link]

-

In Vitro ADME Assays and Services. Charles River Laboratories. [Link]

-

Zhao, Y., et al. (2017). Pharmacokinetic profile of edaravone: a comparison between Japanese and Caucasian populations. Clinical and Translational Science. [Link]

-

Volz, M., & Kellner, H. M. (1980). Kinetics and metabolism of pyrazolones (propyphenazone, aminopyrine and dipyrone). British Journal of Clinical Pharmacology. [Link]

-

Shimizu, H., et al. (2022). Evaluation of Pharmacokinetics, Safety, and Drug-Drug Interactions of an Oral Suspension of Edaravone in Healthy Adults. Clinical Pharmacology in Drug Development. [Link]

-

Eichelbaum, M., & Breimer, D. D. (1978). Studies of the different metabolic pathways of antipyrine in man. Oral versus i.v. administration and the influence of urinary collection time. European Journal of Clinical Pharmacology. [Link]

-

Enhance Your DMPK Studies with In Vitro Metabolism. Labcorp. [Link]

-

Plasma concentration profiles of unchanged edaravone over time after... ResearchGate. [Link]

-

Teunissen, M. W., et al. (1983). Studies on the different metabolic pathways of antipyrine in rats: influence of phenobarbital and 3-methylcholanthrene treatment. Xenobiotica. [Link]

-

S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (1997). U.S. Food and Drug Administration. [Link]

-

Varnes, J. G., et al. (2007). Design, structure-activity relationship, and pharmacokinetic profile of pyrazole-based indoline factor Xa inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Excellence in Drug Metabolism and Pharmacokinetics. ICE Bioscience. [Link]

-

Li, Y., et al. (2020). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. European Journal of Medicinal Chemistry. [Link]

-

Development of in vitro pharmacokinetic screens using Caco-2, human hepatocyte, and Caco-2/human hepatocyte hybrid systems for the prediction of oral bioavailability in humans. (2007). Journal of Biomolecular Screening. [Link]

-

The diverse pharmacological importance of Pyrazolone Derivatives : A Review. (2010). International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Elsby, R., et al. (2008). Validation and application of Caco-2 assays for the in vitro evaluation of development candidate drugs as substrates or inhibitors of P-glycoprotein to support regulatory submissions. Xenobiotica. [Link]

-

Parajuli, R. R., et al. (2013). Pharmacological activities of pyrazolone derivatives. Journal of Applied Pharmaceutical Science. [Link]

-

Preclinical Regulatory Requirements. Duke University. [Link]

-

Mariappan, G., et al. (2010). The diverse pharmacological importance of Pyrazolone Derivatives : A Review. Journal of Pharmacy Research. [Link]

-

McElvany, K. D. (2009). FDA Requirements for Preclinical Studies. Frontiers of Neurology and Neuroscience. [Link]

-

Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2022). Molecules. [Link]

-

Preclinical Studies in Drug Development. PPD. [Link]

-

Zhang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]

-

Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiety. (2011). International Journal of Drug Development and Research. [Link]

Sources

- 1. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Pyrazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetics and metabolism of pyrazolones (propyphenazone, aminopyrine and dipyrone) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetics and metabolism of pyrazolones (propyphenazone, aminopyrine and dipyrone) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Validation and application of Caco-2 assays for the in vitro evaluation of development candidate drugs as substrates or inhibitors of P-glycoprotein to support regulatory submissions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. en.ice-biosci.com [en.ice-biosci.com]

- 9. Development of in vitro pharmacokinetic screens using Caco-2, human hepatocyte, and Caco-2/human hepatocyte hybrid systems for the prediction of oral bioavailability in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. criver.com [criver.com]

- 12. semanticscholar.org [semanticscholar.org]

- 13. Studies on the different metabolic pathways of antipyrine in rats: influence of phenobarbital and 3-methylcholanthrene treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. Studies of the different metabolic pathways of antipyrine in man. Oral versus i.v. administration and the influence of urinary collection time - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design, structure-activity relationship, and pharmacokinetic profile of pyrazole-based indoline factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. japsonline.com [japsonline.com]

- 22. FDA issues final guidance on bioanalytical method validation [gabionline.net]

- 23. fda.gov [fda.gov]

- 24. fda.gov [fda.gov]

- 25. Evaluation of Pharmacokinetics, Safety, and Drug‐Drug Interactions of an Oral Suspension of Edaravone in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of Pyrazolones: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazolone scaffold, a five-membered heterocyclic ring, has been a cornerstone in medicinal chemistry for over a century.[1] Its journey began with the accidental synthesis of antipyrine in 1883, leading to the development of the first synthetic non-opioid analgesics.[1][2] Since then, the versatility of the pyrazolone nucleus has been extensively explored, revealing a broad spectrum of pharmacological activities.[2][3][4] This in-depth technical guide provides a comprehensive overview of the therapeutic potential of pyrazolones, focusing on their anti-inflammatory, analgesic, anticancer, and antimicrobial properties. It delves into the underlying mechanisms of action, structure-activity relationships (SAR), and key experimental protocols, offering valuable insights for researchers and professionals in drug discovery and development.

The Pyrazolone Core: A Privileged Scaffold in Medicinal Chemistry